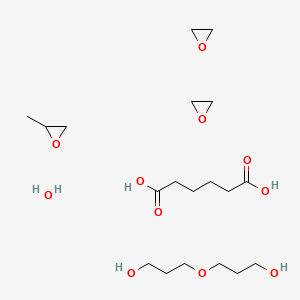
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol;2-methyloxirane;oxirane;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) is a complex polymeric compound. It is formed through the polymerization of hexanedioic acid, methyloxirane, and oxirane, with oxybis[propanol] acting as an ether linkage. This compound is known for its unique structural properties and is used in various industrial applications due to its stability and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) involves a series of polymerization reactions. The primary components, hexanedioic acid, methyloxirane, and oxirane, undergo condensation polymerization. This process typically requires:
Catalysts: Acidic or basic catalysts to facilitate the polymerization.
Temperature: Elevated temperatures to promote the reaction.
Pressure: Controlled pressure conditions to ensure proper polymer formation.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale reactors where the monomers are mixed in precise ratios. The reaction conditions are carefully monitored to ensure consistent quality and yield. The polymer is then purified and processed into its final form, which can be used in various applications.
化学反应分析
Types of Reactions
Hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or other reduced forms of the polymer.
科学研究应用
Hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Investigated for its biocompatibility and potential use in biomedical devices.
Medicine: Explored for drug delivery systems due to its stability and controlled release properties.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties.
作用机制
The mechanism of action of hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) involves its interaction with various molecular targets. The polymer’s structure allows it to form stable complexes with other molecules, influencing their behavior and properties. The specific pathways involved depend on the application and the environment in which the polymer is used.
相似化合物的比较
Similar Compounds
- Hexanedioic acid, polymer with 2-methyloxirane polymer with oxirane ether with D-glucitol (6:1)
- Hexanedioic acid, polymer with 2-methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1)
Uniqueness
Hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) stands out due to its unique combination of monomers and the resulting properties. Its stability, versatility, and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
63549-52-0 |
|---|---|
分子式 |
C19H40O11 |
分子量 |
444.5 g/mol |
IUPAC 名称 |
hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol;2-methyloxirane;oxirane;hydrate |
InChI |
InChI=1S/C6H10O4.C6H14O3.C3H6O.2C2H4O.H2O/c7-5(8)3-1-2-4-6(9)10;7-3-1-5-9-6-2-4-8;1-3-2-4-3;2*1-2-3-1;/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;3H,2H2,1H3;2*1-2H2;1H2 |
InChI 键 |
YMAZZEJEPQIHKT-UHFFFAOYSA-N |
规范 SMILES |
CC1CO1.C1CO1.C1CO1.C(CCC(=O)O)CC(=O)O.C(CO)COCCCO.O |
相关CAS编号 |
63549-52-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


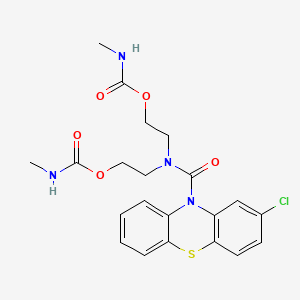
![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)
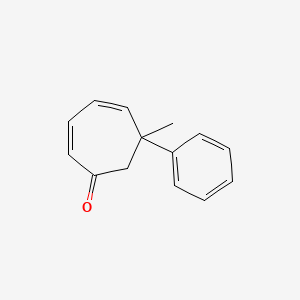

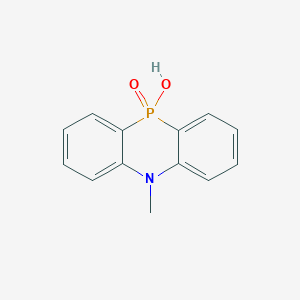

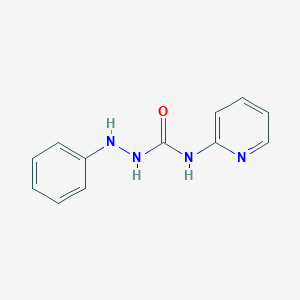
acetate](/img/structure/B14494907.png)
![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)

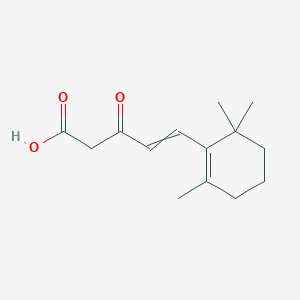

![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
